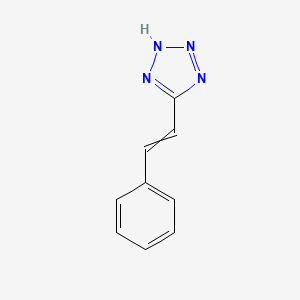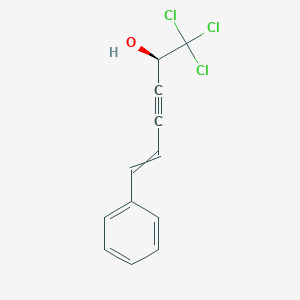
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a phenyl ring, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylacetylene derivative with trichloromethyl compounds under specific conditions to introduce the trichloromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the trichloromethyl group or the alkyne, leading to different products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the alkyne and phenyl groups can engage in π-π interactions and other non-covalent interactions. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol: shares similarities with other trichloromethyl and phenyl-containing compounds.
1,1,1-Trichloro-2-phenylpropane: Similar in having a trichloromethyl group and a phenyl ring but lacks the alkyne.
Phenylacetylene: Contains a phenyl ring and an alkyne but lacks the trichloromethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trichloromethyl group, phenyl ring, and alkyne in a single molecule allows for diverse chemical transformations and interactions.
Properties
CAS No. |
819851-04-2 |
|---|---|
Molecular Formula |
C12H9Cl3O |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
(2R)-1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
InChI Key |
LWPDXFWNHFKCPU-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC#C[C@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
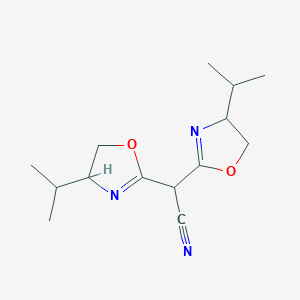
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
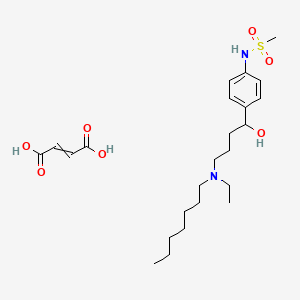
![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
![(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide](/img/structure/B12513717.png)
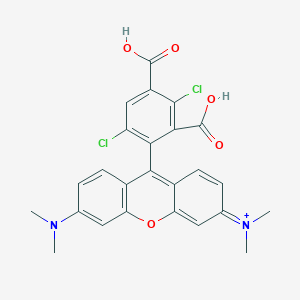
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-](/img/structure/B12513722.png)
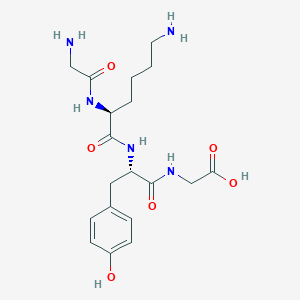
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
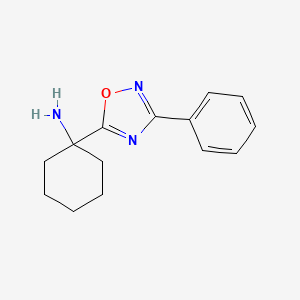
![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)
